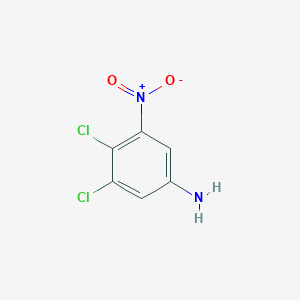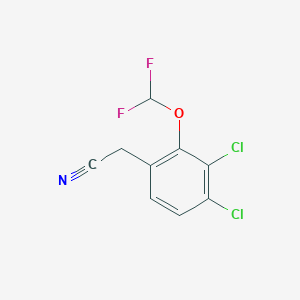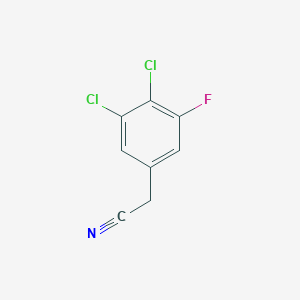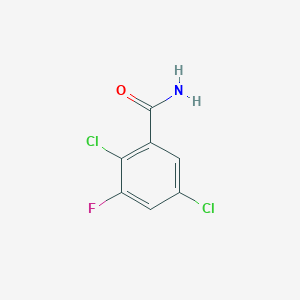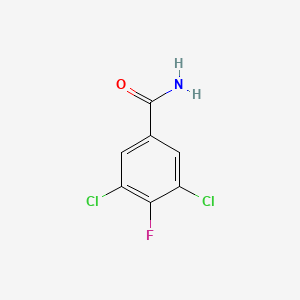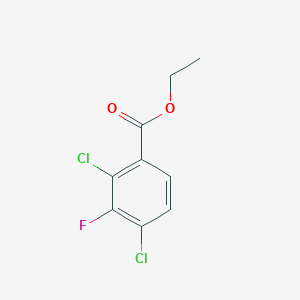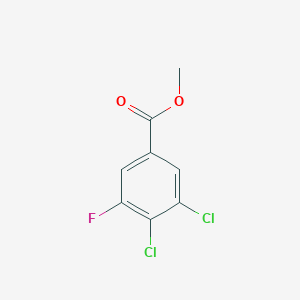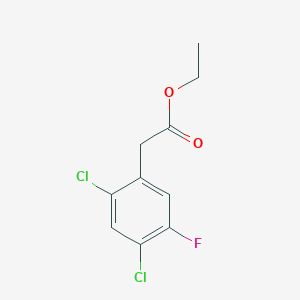
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
描述
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene, commonly referred to as DDFMB, is a synthetic compound with a variety of applications. It is a colorless and odorless solid, and it is often used as an intermediate in the synthesis of other compounds. DDFMB has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学研究应用
DDFMB has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, DDFMB has been investigated for its potential use as a therapeutic agent for the treatment of cancer, as an inhibitor of the enzyme aromatase, and as a potential anti-inflammatory agent. Additionally, DDFMB has been studied for its potential use as a solvent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in the production of polymers.
作用机制
The exact mechanism of action of DDFMB is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. Additionally, DDFMB has been found to act as an anti-inflammatory agent, possibly by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDFMB are still being studied. However, preliminary studies have found that DDFMB may have a variety of effects on the body. These include the inhibition of aromatase, the inhibition of pro-inflammatory cytokines, and the inhibition of the enzyme cyclooxygenase-2. Additionally, DDFMB has been found to have an effect on the metabolism of fatty acids, as well as a potential effect on the production of reactive oxygen species.
Advantages and Limitations for Laboratory Experiments
The use of DDFMB in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Additionally, it is a colorless and odorless solid, making it easy to store and handle. Furthermore, it has a wide range of potential applications, making it a versatile tool for research.
However, there are also some limitations to the use of DDFMB in laboratory experiments. First, the exact mechanism of action of DDFMB is not yet fully understood. Additionally, the effects of DDFMB on the body are still being studied, so there is a lack of data on its potential toxicity. Finally, DDFMB is not approved for use in humans, so its use in research is limited.
未来方向
The potential future directions for DDFMB research are numerous. First, further research into the mechanism of action of DDFMB is needed to better understand its effects on the body. Additionally, further studies are needed to determine the toxicity of DDFMB, as well as its potential uses in the treatment of cancer and other diseases. Furthermore, further research is needed to explore the potential applications of DDFMB as a solvent, an intermediate in the synthesis of other compounds, and a catalyst in the production of polymers. Finally, further studies are needed to investigate the potential use of DDFMB as an anti-inflammatory agent.
属性
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZZUWSOVACKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



